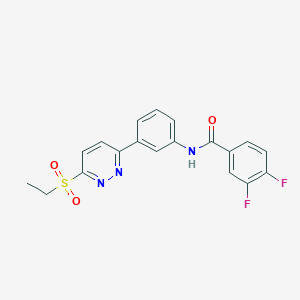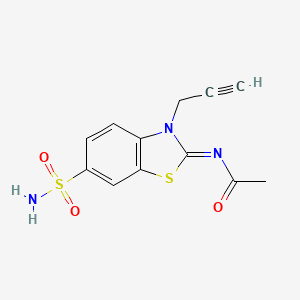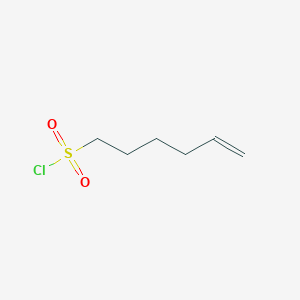
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties and Fluorescence Applications Research by Padalkar et al. (2015) investigated novel triazole derivatives focusing on their photophysical properties. These compounds exhibited fluorescence in solution, emitting in blue and green regions, and were analyzed for their absorption, emission, quantum yields, and dipole moments in various solvents. This study indicates the potential use of similar triazole compounds in fluorescent materials and sensors due to their stable photophysical characteristics and thermal stability up to 300°C (Padalkar et al., 2015).
Antimicrobial Activity Fandaklı et al. (2012) focused on the synthesis of new 1,2,4-triazol-3-one derivatives, assessing their antimicrobial activity. The study revealed that certain Mannich bases among the synthesized compounds showed good activity against tested microorganisms, comparable to standard drugs like ampicillin. This suggests that related triazole compounds could be explored for their antimicrobial properties, potentially leading to the development of new antibacterial and antifungal agents (Fandaklı et al., 2012).
Biological Activities and Synthesis Approaches Another study by Başoğlu et al. (2013) elaborated on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, merged with triazole derivatives. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity, indicating the potential for similar triazole-based compounds in pharmaceutical applications, especially in developing antibiotics or treatments for infections (Başoğlu et al., 2013).
Fluorescent Dyes and Photophysical Study Research by Witalewska et al. (2019) explored the synthesis of fluorescent dyes using thioamides, including triazole compounds, for developing color-tunable fluorophores. These compounds demonstrated significant fluorescence efficiency and solvatochromism, indicating their utility in creating sensitive fluorescent probes for various applications, from bioimaging to environmental sensing (Witalewska et al., 2019).
Propriétés
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(2-methoxyphenoxy)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-15-5-2-3-6-16(15)26-9-8-19-18(24)13-11-22(21-20-13)12-14(23)17-7-4-10-27-17/h2-7,10-11,14,23H,8-9,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYXRFFLENDJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)

![2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2466502.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)
![N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466504.png)



![tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2466515.png)
![N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide](/img/structure/B2466517.png)
![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2466520.png)
